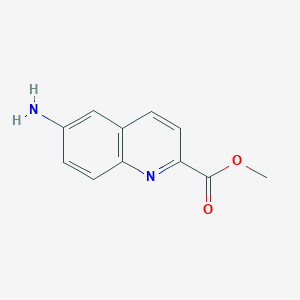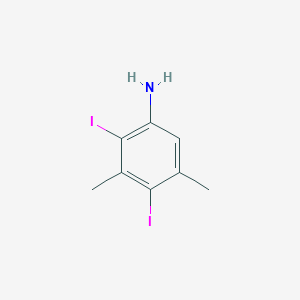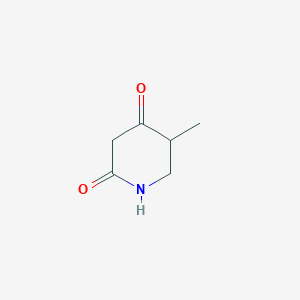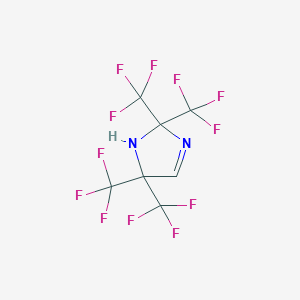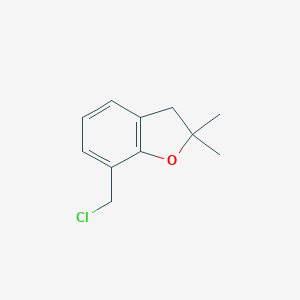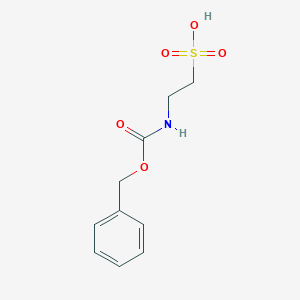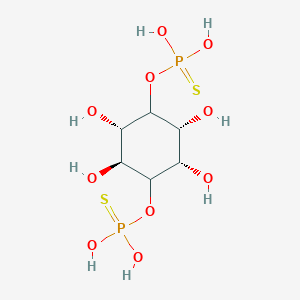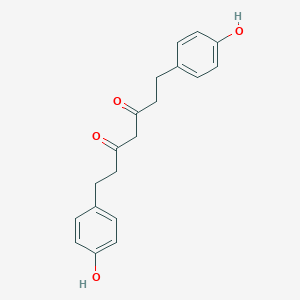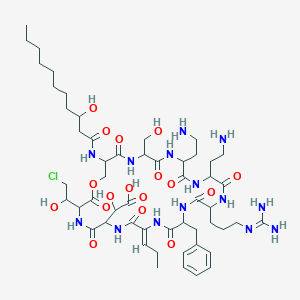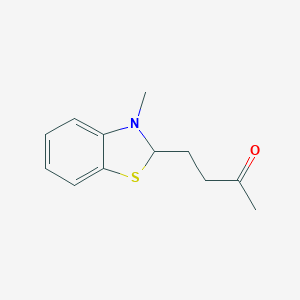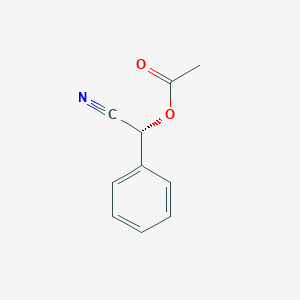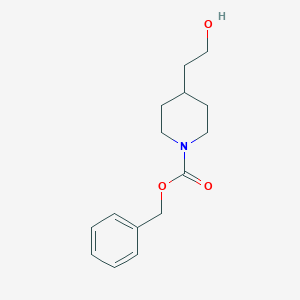
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
概要
説明
“Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H21NO3. It is used as a reactant for the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation and piperidine derivatives .
Synthesis Analysis
The synthesis of “Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate” can be achieved from 1-Cbz-4-Piperidone . It is generally used as a building block in the synthesis of various medicinal compounds .Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
“Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate” is a reactant for the synthesis of various compounds. It has been used in the synthesis of molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and a cyclic prodrug of RGD peptidomimetic .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.33 g/mol. It has a refractive index of 1.543 and a density of 1.554 g/mL at 25 °C .科学的研究の応用
Role in Drug Design and Synthesis
Piperidines, including Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Inhibition of Cholinesterase Receptors
The benzyl-piperidine group, which is a part of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is often necessary for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with specific amino acids .
Synthesis of Substituted Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is an important task of modern organic chemistry .
Antioxidant Action
Piperidine-containing compounds, like Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, show powerful antioxidant action because of their capability of hindering or suppressing free radicals .
作用機序
Mode of Action
The mode of action of Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is currently unknown due to the lack of specific information on its targets . It is used as a reactant for the synthesis of various compounds .
Biochemical Pathways
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is used in the synthesis of various compounds, including orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and cyclic prodrug of RGD peptidomimetic
Result of Action
It is primarily used as a reactant in the synthesis of other compounds .
Action Environment
Safety data sheets suggest that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13,17H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXSMTCXQUGEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553487 | |
| Record name | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
CAS RN |
115909-91-6 | |
| Record name | Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


